4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide
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Overview
Description
4,4,4-Trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,4,4-trifluorobutyric acid with N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
For large-scale industrial production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,4,4-Trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyridine and azetidine rings may contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in having a trifluoromethyl group but differs in the presence of a naphthyl group instead of the pyridine and azetidine rings.
2-[(3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole: Contains a trifluoromethyl group and a pyridine ring but has a different overall structure and functional groups.
Uniqueness
4,4,4-Trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide is unique due to its combination of a trifluoromethyl group, pyridine ring, and azetidine ring, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-18(12(20)5-6-13(14,15)16)10-8-19(9-10)11-4-2-3-7-17-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSOSQRODQYXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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